molecular formula C16H9ClF6N2O2S B3044627 N-((4-(2-Chloro-1,1,2-trifluoroethyl)sulfanyl-2-fluorophenyl)carbamoyl)-2,6-difluorobenzamide CAS No. 100279-32-1

N-((4-(2-Chloro-1,1,2-trifluoroethyl)sulfanyl-2-fluorophenyl)carbamoyl)-2,6-difluorobenzamide

Cat. No. B3044627
M. Wt: 442.8 g/mol
InChI Key: LHKLJIKWWMEOSC-UHFFFAOYSA-N
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Patent
US04843100

Procedure details

A 1.8 g quantity of 2,6-difluorobenzoyl isocyanate was added dropwise to a solution of 2.6 g of 2-fluoro-4-(1,1,2-trifluoro-2-chloroethylthio)aniline in 15 ml of toluene at room temperature (20°to 25° C.). After the reaction was allowed to proceed at the same temperature for 1 hour, the crystals which separated out were recovered by filtration and washed with toluene to give 3.6 g of N-(2,6-difluorobenzoyl)-N'-[2-fluoro-4-(1,1,2-trifluoro-2-chloroethylthio)phenyl]urea, m.p. of 172°-173° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-fluoro-4-(1,1,2-trifluoro-2-chloroethylthio)aniline
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[F:14][C:15]1[CH:21]=[C:20]([S:22][C:23]([F:28])([F:27])[CH:24]([F:26])[Cl:25])[CH:19]=[CH:18][C:16]=1[NH2:17]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([NH:6][C:7]([NH:17][C:16]1[CH:18]=[CH:19][C:20]([S:22][C:23]([F:28])([F:27])[CH:24]([F:26])[Cl:25])=[CH:21][C:15]=1[F:14])=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)N=C=O)C(=CC=C1)F
Name
2-fluoro-4-(1,1,2-trifluoro-2-chloroethylthio)aniline
Quantity
2.6 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)SC(C(Cl)F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals which separated out
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)NC(=O)NC2=C(C=C(C=C2)SC(C(Cl)F)(F)F)F)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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